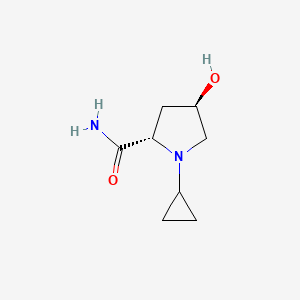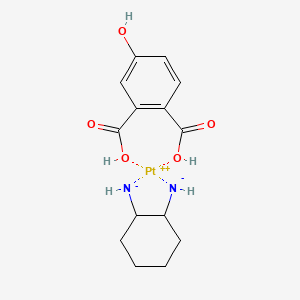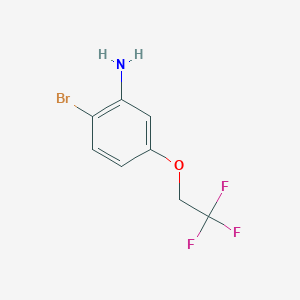
4-Amino-3-fluoropicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-fluoropicolinonitrile is a chemical compound with the molecular formula C₆H₄FN₃ It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 3-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoropicolinonitrile typically involves multiple steps starting from commercially available precursors. One common method involves the fluorination of 3,4,5,6-tetrachloropicolinonitrile, followed by amination and other subsequent reactions. The general steps are as follows :
Fluorination: 3,4,5,6-tetrachloropicolinonitrile is treated with a fluoride ion source to produce 3-chloro-4,5,6-trifluoropicolinonitrile.
Amination: The trifluoropicolinonitrile is then aminated using ammonia to yield 4-amino-3-chloro-5,6-difluoropicolinonitrile.
Hydrazine Reaction: The fluoro substituent in the 6-position is reacted with hydrazine to produce 4-amino-3-chloro-5-fluoro-6-hydrazinopicolinonitrile.
Halogenation: The hydrazinopicolinonitrile is halogenated with a chlorine, bromine, or iodine source.
Hydrolysis and Esterification: The halopicolinonitrile is hydrolyzed and esterified with a strong acid and an alcohol.
Coupling: The final product is obtained through coupling with an aryl, alkyl, or alkenyl metal compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-fluoropicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 3-position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substituted Picolinonitriles: Products with various substituents replacing the fluorine atom.
Oxidized and Reduced Derivatives: Compounds with modified amino groups.
Coupled Products: Complex molecules formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-fluoropicolinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 4-Amino-3-fluoropicolinonitrile involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-2-pyridinecarbonitrile: Similar structure but lacks the amino group at the 4-position.
4-Amino-3-chloro-5-fluoro-6-(substituted)picolinates: Similar compounds with different substituents at the 6-position.
Uniqueness
4-Amino-3-fluoropicolinonitrile is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H4FN3 |
|---|---|
Molekulargewicht |
137.11 g/mol |
IUPAC-Name |
4-amino-3-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-6-4(9)1-2-10-5(6)3-8/h1-2H,(H2,9,10) |
InChI-Schlüssel |
AACHLDPMNHJVRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1N)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)

![(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)
![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)



![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)

![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)


